molecular formula C21H21N7O2 B2453999 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1396861-54-3

4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Katalognummer: B2453999
CAS-Nummer: 1396861-54-3
Molekulargewicht: 403.446
InChI-Schlüssel: OEQJQBYCJGOMEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H21N7O2 and its molecular weight is 403.446. The purity is usually 95%.
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Eigenschaften

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-26-19(18-4-2-3-9-23-18)25-28(21(26)30)13-11-24-20(29)17-7-5-16(6-8-17)14-27-12-10-22-15-27/h2-10,12,15H,11,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQJQBYCJGOMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H22N6O(Molecular Weight 338 42 g mol)\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}\quad (\text{Molecular Weight 338 42 g mol})

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The imidazole and triazole moieties are known to interact with enzyme active sites, potentially inhibiting their function.
  • Anticancer Activity : Compounds containing imidazole and triazole rings have been reported to exhibit anticancer properties by disrupting cell division and inducing apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT1160.51
Compound BMDA-MB-2310.63
Target CompoundA549TBD

These findings suggest that modifications to the imidazole structure can enhance anticancer activity by increasing potency against specific cancer types .

Antimicrobial Properties

The presence of the pyridine and triazole groups in the compound indicates potential antimicrobial activity. Research has demonstrated that similar compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Compounds featuring imidazole structures have been associated with anti-inflammatory properties. The target compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a closely related imidazole derivative in a mouse model of breast cancer. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of a triazole-containing compound against a panel of bacterial strains. The results showed that the compound effectively inhibited growth at concentrations lower than those typically required for standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a unique structure combining imidazole and triazole rings, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole and triazole moieties followed by coupling reactions to form the final product. Detailed synthetic pathways can be found in patents and scientific articles focusing on similar compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and imidazole moieties. For instance, derivatives of triazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the imidazole group in this compound may enhance its interaction with biological targets involved in cancer progression .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of both imidazole and triazole rings is believed to contribute to their ability to disrupt microbial cell functions, making them candidates for developing new antimicrobial agents .

Tyrosine Kinase Inhibition

The compound's structural similarity to known tyrosine kinase inhibitors suggests potential applications in treating cancers that are resistant to conventional therapies. For example, nilotinib, a well-known tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, shares a structural backbone with this compound .

Anti-inflammatory Effects

Research indicates that imidazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The dual functionality of this compound may allow it to target multiple pathways involved in inflammatory responses .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of triazole derivatives; found significant cytotoxicity against breast cancer cell lines .
Study 2 Explored the synthesis and antimicrobial activity of imidazole-containing compounds; noted effectiveness against Gram-positive bacteria .
Study 3 Analyzed the anti-inflammatory potential of imidazole derivatives; demonstrated reduction in inflammatory markers in vitro .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains several functional groups that dictate its reactivity:

Functional Group Potential Reactions
Imidazole (C₃H₄N₂) - Base-catalyzed alkylation or acylation at the N1 position .
- Coordination with metal ions (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs .
1,2,4-Triazole (C₂H₂N₃) - Acid/base-mediated ring-opening or rearrangement .
- Ligand behavior in coordination polymers .
Pyridine (C₅H₅N) - Nucleophilic aromatic substitution at the ortho/para positions .
- Formation of N-oxide derivatives under oxidizing conditions .
Benzamide (C₆H₅CONH₂) - Hydrolysis to benzoic acid under acidic/basic conditions .
- Condensation with amines to form urea derivatives .

Synthetic Pathways

Based on structural analogs (e.g., ), plausible synthetic routes include:

Stepwise Assembly

  • Triazole Core Formation :

    • Cyclocondensation of thiosemicarbazide with pyridine-2-carboxylic acid derivatives under reflux (e.g., in ethanol/HCl) .

  • Imidazole Introduction :

    • Mitsunobu reaction to attach the imidazole moiety to the benzamide backbone .

  • Benzamide Coupling :

    • Amide bond formation via EDC/HOBt-mediated coupling between the triazole-ethylamine intermediate and 4-(imidazol-1-ylmethyl)benzoic acid .

Coordination Chemistry

The compound’s nitrogen-rich structure suggests utility in coordination chemistry:

Metal Ion Interaction Site Application Reference
Zn²⁺ Imidazole N1, triazole N2Antimicrobial agents via metal-organic frameworks
Cu²⁺ Pyridine N, triazole N4Catalysis in oxidation reactions

Stability and Degradation

  • Thermal Stability : Likely stable up to 160–200°C (based on triazole/imidazole analogs) .

  • Photodegradation : Susceptible to UV-induced cleavage of the benzamide bond, forming benzoic acid and amine fragments .

  • Hydrolytic Sensitivity : The triazole ring may undergo hydrolysis in strong acids/bases (e.g., 6M HCl at 100°C) .

Biological Interactions

Though not explicitly studied for this compound, related triazole-imidazole hybrids exhibit:

Activity Mechanism Example
Antifungal Inhibition of lanosterol 14α-demethylasePaclobutrazol analogs
Anticancer DNA intercalation via planar aromatic systemsPyridine-triazole conjugates

Analytical Characterization

Hypothetical data based on structural analogs:

Technique Key Observations
¹H NMR (DMSO-d₆) δ 8.5–9.0 (pyridine H), δ 7.8–8.2 (imidazole H)
IR (KBr) 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch)
MS (ESI⁺) [M+H]⁺ m/z = Calculated 506.2; Observed 506.3

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how do reaction conditions impact yield?

The compound is synthesized via multi-step reactions involving:

  • Imidazole alkylation : Introduction of the imidazole-methyl group via nucleophilic substitution under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
  • Triazole formation : Cyclocondensation of hydrazine derivatives with carbonyl intermediates, often catalyzed by acetic acid or p-toluenesulfonic acid, with yields sensitive to stoichiometric ratios (e.g., 61–85% yields observed in analogous triazole syntheses) .
  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzamide moiety to the triazole-ethylamine intermediate . Key purification steps include column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization .

Q. How is structural characterization performed to confirm the compound’s integrity?

Post-synthesis validation employs:

  • FT-IR : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, triazole C-N vibrations at ~1500 cm⁻¹) .
  • NMR spectroscopy : ¹H-NMR confirms proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm, pyridine protons at δ 8.0–9.0 ppm), while ¹³C-NMR verifies carbon backbone connectivity .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ via ESI-MS) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to balance yield and byproduct suppression?

Experimental design strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using split-plot designs to identify critical factors .
  • In-line monitoring : Real-time tracking via FT-IR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .
  • Green chemistry principles : Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) to improve sustainability without compromising yield .

Q. What approaches resolve contradictions in biological activity data across assay systems?

Contradictions (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) are addressed by:

  • Dose-response validation : Repeating assays under standardized conditions (e.g., pH 7.4, 37°C) with controls for membrane permeability (e.g., PAMPA assay) .
  • Metabolite profiling : LC-MS/MS analysis to identify active/inactive metabolites in hepatic microsome models .
  • Target engagement studies : Use of biophysical techniques (e.g., SPR, thermal shift assays) to confirm direct binding to purported targets like kinase domains .

Q. What derivatization strategies enhance structure-activity relationship (SAR) studies?

Functionalization focuses on:

  • Heterocyclic diversification : Introducing thiazole or thiadiazole rings via reactions with thiourea or Lawesson’s reagent to modulate electronic properties .
  • Substituent effects : Systematic variation of the pyridine ring (e.g., electron-withdrawing groups at the 4-position) to assess impact on receptor affinity .
  • Prodrug synthesis : Esterification of the benzamide carbonyl to improve bioavailability, followed by hydrolysis studies in simulated biological fluids .

Q. How is the compound’s environmental fate evaluated in ecotoxicological studies?

Environmental impact assessments involve:

  • Hydrolysis/photolysis assays : Exposure to UV light (λ = 254 nm) or aqueous buffers (pH 4–9) to measure degradation half-lives .
  • Bioaccumulation potential : LogP determination via shake-flask method and computational prediction (e.g., EPI Suite) .
  • Aquatic toxicity testing : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition assays .

Methodological Considerations for Data Interpretation

Q. How are computational tools integrated to predict and validate mechanistic hypotheses?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding poses in enzyme active sites (e.g., triazole interaction with ATP-binding pockets) .
  • MD simulations : GROMACS or AMBER for assessing binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • QSAR modeling : Development of regression models using descriptors like topological polar surface area (TPSA) to predict absorption .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

  • Forced degradation : Stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
  • UPLC-QTOF : High-resolution mass spectrometry for identifying degradation impurities with mass error <5 ppm .
  • NMR kinetics : Time-resolved ¹H-NMR to track degradation pathways in D₂O .

Key Challenges in Translational Research

  • Bioavailability optimization : Addressing low aqueous solubility (<10 µg/mL) via nanoformulation (e.g., PLGA nanoparticles) .
  • Off-target profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler) to mitigate toxicity risks .

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